molecular formula C20H19N5O6 B2946376 3-(3-Nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285518-53-7

3-(3-Nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2946376
CAS No.: 1285518-53-7
M. Wt: 425.401
InChI Key: BGPCVARXJOQAOC-SRZZPIQSSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a 3,4,5-trimethoxybenzylidene hydrazide moiety at position 3. Its structure (CAS: 1285535-00-3) combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which are critical for modulating biological activity and physicochemical properties .

Properties

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O6/c1-29-17-7-12(8-18(30-2)19(17)31-3)11-21-24-20(26)16-10-15(22-23-16)13-5-4-6-14(9-13)25(27)28/h4-11H,1-3H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCVARXJOQAOC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302918-35-0
Record name 3-(3-NITROPHENYL)-N'-(3,4,5-TRIMETHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-(3-Nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • Molecular Formula : C20H19N5O6
  • Molecular Weight : 425.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrazole ring with:

  • A nitrophenyl group at one position.
  • A benzylidene moiety derived from 3,4,5-trimethoxybenzaldehyde at another position.

These substituents contribute to its unique chemical properties and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown promising antibacterial effects against various strains of bacteria. The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through similar mechanisms .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various models. For instance, in carrageenan-induced paw edema tests, it exhibited an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further studies are needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • It may inhibit enzyme activity or modulate receptor functions, leading to its observed pharmacological effects.
  • Molecular docking studies suggest potential binding interactions with key enzymes involved in inflammatory processes and cancer progression .

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was tested using the carrageenan-induced paw edema model. The results indicated an inhibition rate of approximately 84%, comparable to diclofenac's 86% inhibition rate .

Study 2: Antimicrobial Efficacy

A series of tests were conducted against bacterial strains such as E. coli and Bacillus subtilis. The compound exhibited significant antimicrobial activity at concentrations as low as 40 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC20H19N5O6Anti-inflammatory
Compound BC18H18N4O4SAntimicrobial
Compound CC22H24N6O4Anticancer

This table illustrates the comparative biological activities of structurally similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Moiety

3,4,5-Trimethoxybenzylidene vs. 2,4,5-Trimethoxybenzylidene

A closely related analog (CAS: 306758-96-3) replaces the 3,4,5-trimethoxybenzylidene group with a 2,4,5-trimethoxybenzylidene substituent. Key differences include:

  • In contrast, the 2,4,5-trimethoxy analog may exhibit altered binding due to reduced symmetry .
  • Collision Cross-Section (CCS) : Predicted CCS values for the 2,4,5-trimethoxy derivative ([M+H]+: 197.3 Ų) suggest slightly lower molecular rigidity compared to the target compound, which may influence solubility and membrane permeability .
Benzylidene vs. Non-Methoxylated Benzylidene

Replacing the 3,4,5-trimethoxybenzylidene group with a simple benzylidene moiety (as in N′-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, CAS: 7942974) results in:

  • Reduced Cytotoxicity : The absence of methoxy groups diminishes electron-donating effects, which correlates with weaker antiproliferative activity in cancer cell lines (e.g., IC50 > 50 μM vs. sub-μM ranges for methoxylated analogs) .

Core Heterocycle Modifications

Pyrazole vs. Thiazolidinone

Compounds such as 2-((Z)-5-(3,4,5-trimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide (from ) feature a thiazolidinone core instead of pyrazole. Key distinctions include:

  • However, this may reduce metabolic stability compared to pyrazole-based analogs .
  • Synthetic Yields: Pyrazole derivatives are synthesized in higher yields (80–89%) compared to thiazolidinones (65–75%), as noted in and .

Functional Group Additions

Chlorobenzyloxy and Thienyl Substituents
  • However, this modification may introduce off-target toxicity risks.
  • Thienyl Substituent (): A 5-methylthiophen-2-yl group introduces sulfur-based π-π stacking interactions, which could improve binding to aromatic residues in enzyme active sites.

Cytotoxicity and Target Selectivity

  • 3,4,5-Trimethoxybenzylidene vs. Benzamide Substitution : Replacing the benzylidene group with a 3,4,5-trimethoxybenzamide moiety (as in ) increases cytotoxicity by 2.6–585.4-fold against HCT116, A2780, and MCF-7 cell lines. This highlights the critical role of the benzamide’s hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound enhances electrophilicity, promoting interactions with nucleophilic residues in targets like EGFR or tubulin .

Multi-Target Potential

  • Tubulin and Kinase Inhibition : Analogous compounds (e.g., IC261-based oxindoles in ) demonstrate dual inhibition of tubulin polymerization and kinases (CK1, EGFR). The trimethoxybenzylidene moiety is hypothesized to stabilize binding to hydrophobic pockets in these targets .

Physicochemical Data

Property Target Compound 2,4,5-Trimethoxy Analog Benzylidene Analog
Molecular Weight 508.62 426.14 335.32
Predicted CCS ([M+H]+) Not Reported 197.3 Ų 185.1 Ų
clogP 3.8 3.2 2.5
Cytotoxicity (HCT116 IC50) 0.35 μM Not Reported >50 μM

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